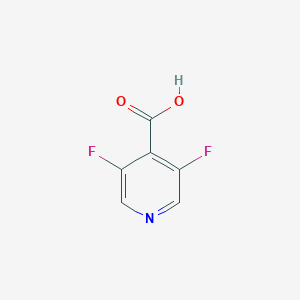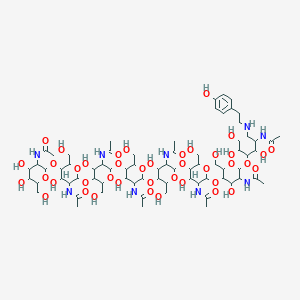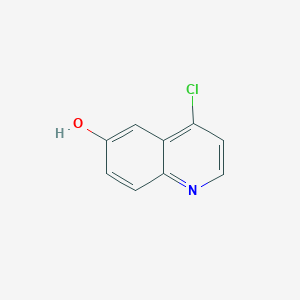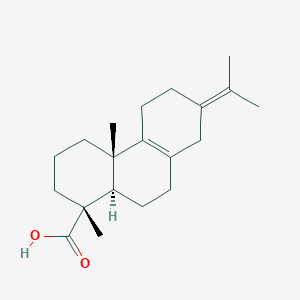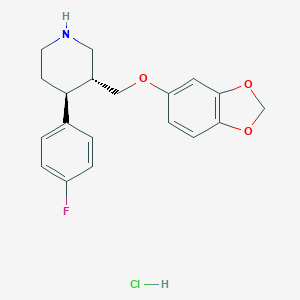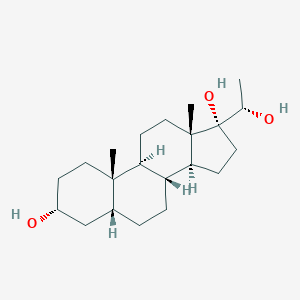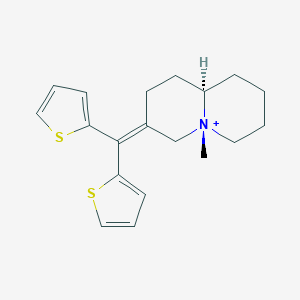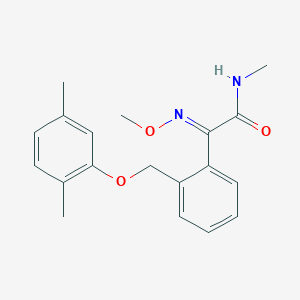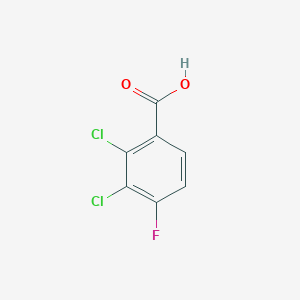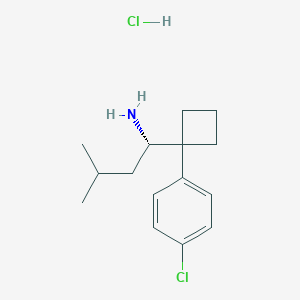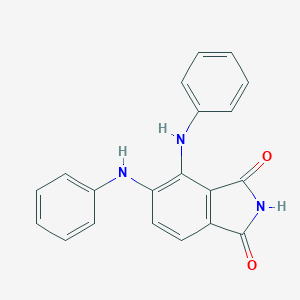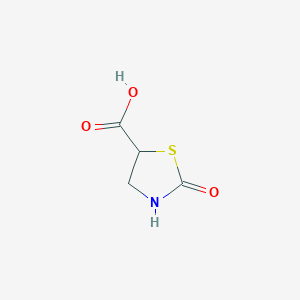![molecular formula C10H13NO3 B129224 2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-) CAS No. 148217-22-5](/img/structure/B129224.png)
2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism Of Action
The mechanism of action of 2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)] is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body.
Biochemical And Physiological Effects
2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)] has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, it has been shown to have antioxidant properties and may help protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)] is its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, making it a promising candidate for the development of novel drugs. However, there are also several limitations associated with this compound. For example, its synthesis is complex and requires multiple steps, which can make it difficult to produce in large quantities. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its pharmacological properties.
Future Directions
There are several future directions that could be explored in the study of 2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)]. One potential direction is to further investigate its mechanism of action and optimize its pharmacological properties. Additionally, it may be possible to develop new synthetic methods that are more efficient and scalable. Finally, it could be interesting to explore the potential applications of this compound in other fields, such as materials science or environmental science.
Conclusion:
In conclusion, 2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)] is a promising compound with potential applications in the field of medicinal chemistry. Its synthesis is complex, but it has been found to exhibit a wide range of pharmacological activities. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties, but it has the potential to be a valuable tool in the development of novel drugs.
Synthesis Methods
The synthesis of 2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)] involves the reaction of 2-pentanone with hydroxylamine hydrochloride, followed by the reaction with sodium methoxide, and then with 2,3-dimethoxy-5-(methylthio)benzaldehyde. The resulting compound is then subjected to a series of reactions, including reduction, acetylation, and cyclization, to obtain the final product.
Scientific Research Applications
2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)] has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. Additionally, it has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
148217-22-5 |
|---|---|
Product Name |
2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-) |
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
[(2S,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate |
InChI |
InChI=1S/C10H13NO3/c1-6(12)13-8-2-7-3-9(5-11)14-10(7)4-8/h7-10H,2-4H2,1H3/t7-,8-,9-,10-/m0/s1 |
InChI Key |
FCQIYUSARYMMDQ-XKNYDFJKSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]2C[C@H](O[C@H]2C1)C#N |
SMILES |
CC(=O)OC1CC2CC(OC2C1)C#N |
Canonical SMILES |
CC(=O)OC1CC2CC(OC2C1)C#N |
synonyms |
2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



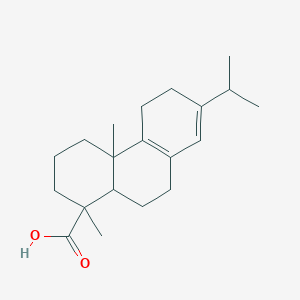
![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)
